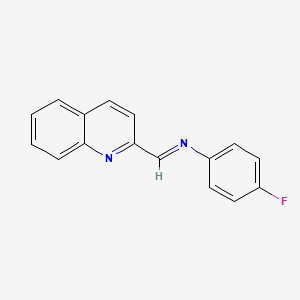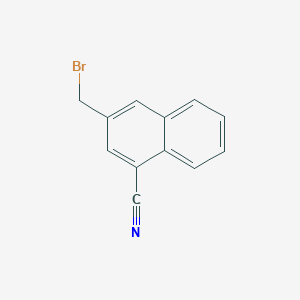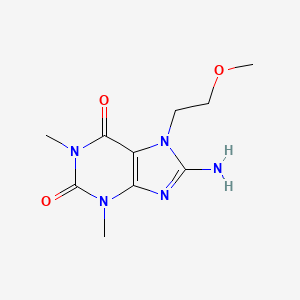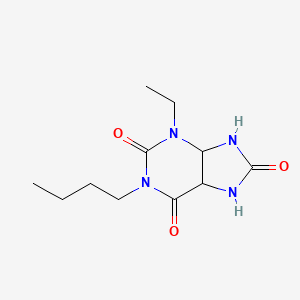![molecular formula C14H14O2S B11863846 1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- CAS No. 66137-78-8](/img/structure/B11863846.png)
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This particular compound features a naphthalenedione core with a methyl group and an isopropylthio group attached, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-naphthoquinone as the core structure.
Methylation: A methyl group is introduced at the 2-position of the naphthoquinone ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Thioether Formation: The isopropylthio group is introduced at the 3-position through a nucleophilic substitution reaction. This can be achieved by reacting the methylated naphthoquinone with isopropylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The thioether group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other naphthoquinone derivatives.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, which is the basis for its antimicrobial and anticancer activities. The molecular targets and pathways involved include the inhibition of key enzymes and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthalenedione, 2-hydroxy-3-methyl-: This compound has a hydroxy group instead of the isopropylthio group, which alters its chemical and biological properties.
1,4-Naphthalenedione, 2,3-dimethyl-: This compound has two methyl groups, which affects its reactivity and applications.
Uniqueness
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- is unique due to the presence of the isopropylthio group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
66137-78-8 |
|---|---|
Fórmula molecular |
C14H14O2S |
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
2-methyl-3-propan-2-ylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2S/c1-8(2)17-14-9(3)12(15)10-6-4-5-7-11(10)13(14)16/h4-8H,1-3H3 |
Clave InChI |
JBMPJFZKNXELGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)






![(6aR,9R)-4,6,6a,7,8,9-Hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B11863796.png)





